1-Methyl Adenosine-d3

Epitranscriptomics Quantitative LC-MS/MS RNA Modification Analysis

1-Methyl Adenosine-d3 (+3 Da mass shift) is a deuterium-labeled internal standard for LC-MS/MS quantification of m1A RNA modifications. Unlike unlabeled external calibrants or structural analogs (e.g., N6-methyladenosine-d3), it co-elutes with endogenous m1A, correcting for matrix effects, ion suppression, and recovery losses. With lower cost than 13C-labeled alternatives, it enables accurate, high-throughput m1A quantification in tRNA, rRNA, and mRNA hydrolysates for epitranscriptomic and cancer biomarker studies.

Molecular Formula C11H15N5O4
Molecular Weight 284.29 g/mol
Cat. No. B12403053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl Adenosine-d3
Molecular FormulaC11H15N5O4
Molecular Weight284.29 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3
InChIKeyGFYLSDSUCHVORB-YZLHILBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl Adenosine-d3 for Quantitative LC-MS/MS Analysis of m1A RNA Modifications — Procurement Specification Guide


1-Methyl Adenosine-d3 (CAS 15763-06-1) is a deuterium-labeled isotopologue of 1-methyladenosine (m1A), a post-transcriptional RNA modification found primarily in tRNA, rRNA, and at low stoichiometry in mRNA [1]. The compound incorporates three deuterium atoms replacing hydrogen at the N1-methyl position, resulting in a molecular mass shift of +3 Da (m/z 285→153 versus 282→150 for unlabeled m1A) [2]. It is manufactured as a stable isotope-labeled internal standard (SIL-IS) for isotope dilution mass spectrometry, specifically designed for absolute quantification of endogenous m1A via LC-MS/MS .

Why 1-Methyl Adenosine-d3 Cannot Be Substituted with Unlabeled m1A or Alternative Internal Standards


In LC-MS/MS quantification of RNA modifications, substituting 1-Methyl Adenosine-d3 with unlabeled m1A as an external calibrant introduces systematic error from matrix effects, ion suppression, and sample-to-sample recovery variation [1]. Substitution with structural analog internal standards (e.g., 2′-deoxyadenosine or N6-methyladenosine-d3) fails to co-elute identically with m1A under reversed-phase conditions, resulting in differential ionization efficiency and inaccurate normalization [2]. Furthermore, substituting with 13C-labeled m1A isotopologues — while eliminating deuterium-associated chromatographic isotope effects — incurs substantially higher synthesis costs without delivering proportionally improved quantification accuracy for routine m1A analysis, provided the deuterated standard's limitations are properly managed [3].

1-Methyl Adenosine-d3: Quantitative Differentiation Evidence for Procurement Decision-Making


Equivalent Detection Sensitivity: d3-m1A vs. Unlabeled m1A Standard Curves

Standard curves generated for 1-Methyl Adenosine-d3 (d3-m1A) demonstrate equivalent detection sensitivity compared to unlabeled m1A in LC-MS/MS analysis [1]. This ensures that substituting the deuterated internal standard for the native analyte does not compromise lower limit of quantification (LLOQ) or dynamic range, a critical validation parameter for method accreditation.

Epitranscriptomics Quantitative LC-MS/MS RNA Modification Analysis

Chromatographic H/D Isotope Effect: Retention Time Shift of d3-m1A vs. Unlabeled m1A

1-Methyl Adenosine-d3 exhibits a slightly shorter retention time compared to unlabeled m1A under reversed-phase LC conditions, a well-characterized chromatographic H/D isotope effect [1]. For deuterated internal standards, this shift typically ranges from 0.01 to 0.03 minutes [2]. The magnitude is sufficiently small that baseline resolution is not achieved, yet method validation must explicitly verify that matrix effects do not differentially affect the two closely eluting species [3].

Chromatography Isotope Effects Method Development

Deuterium vs. 13C/15N Labeling: Comparative Procurement and Performance Trade-offs

Deuterium-labeled internal standards such as 1-Methyl Adenosine-d3 offer a cost-advantaged alternative to 13C- or 15N-labeled isotopologues, with synthesis being substantially less expensive [1]. However, deuterated standards may exhibit limitations including chromatographic isotope effects and potential hydrogen-deuterium exchange under certain sample preparation conditions [2]. In contrast, 13C/15N-labeled standards demonstrate near-identical retention times and eliminate H/D exchange risk, but at a higher procurement cost [3].

Stable Isotope Labeling Internal Standard Selection Bioanalytical Method Validation

Cross-Reactivity Artifact Mitigation: LC-MS/MS with d3-m1A vs. m1A Antibody-Based Methods

Quantification of m1A using 1-Methyl Adenosine-d3 as an internal standard in LC-MS/MS provides an orthogonal, antibody-independent method that avoids the documented false-positive identification issues associated with m1A antibody-based enrichment [1]. The widely used anti-m1A antibody (clone AMA-2) exhibits cross-reactivity with the m7G mRNA cap structure, generating false-positive m1A signals in 5′UTR regions [2]. In contrast, LC-MS/MS using d3-m1A internal standardization provides unambiguous, sequence-independent quantification based on mass and fragmentation properties, enabling accurate global m1A measurement without antibody-derived artifacts [3].

Antibody Cross-Reactivity m1A Detection Epitranscriptomic Mapping

Isotope Dilution Quantification Precision: d3-m1A Internal Standard vs. External Calibration

Use of 1-Methyl Adenosine-d3 as a stable isotope-labeled internal standard (SIL-IS) enables isotope dilution quantification, which compensates for extraction recovery variability, matrix-induced ion suppression or enhancement, and injection-to-injection instrument fluctuation [1]. Compared to external calibration without internal standard correction, SIL-IS methods using deuterated analogs achieve substantially improved accuracy and precision, with deuterated and other isotope-labeled internal standards demonstrating similar extraction recovery, ionization response, and matrix effect behavior to the native analyte [2].

Isotope Dilution Mass Spectrometry Quantitative Accuracy Analytical Validation

Mass Spectrometric Differentiation: d3-m1A Distinct MRM Transition vs. Isomeric m6A and Other Adenosine Modifications

In LC-MS/MS analysis using multiple reaction monitoring (MRM), 1-Methyl Adenosine-d3 provides a distinct m/z transition (285→153) that differs from unlabeled m1A (282→150) and from the isomeric modification N6-methyladenosine (m6A, also 282→150) . While unlabeled m1A and m6A share identical precursor and product ion masses (both m/z 282→150) and require chromatographic resolution or alternative fragmentation conditions for discrimination, the d3-labeled m1A internal standard introduces a +3 Da mass shift that enables unambiguous differentiation and independent monitoring in the same analytical run .

Multiple Reaction Monitoring MRM Transitions Isomer Discrimination

1-Methyl Adenosine-d3: Validated Research and Industrial Application Scenarios


Absolute Quantification of m1A in tRNA and rRNA from Knockout Model Systems

1-Methyl Adenosine-d3 is deployed as an internal standard in LC-MS/MS workflows for absolute quantification of m1A in total tRNA and rRNA from wild-type versus methyltransferase-knockout organisms. Studies using this approach have quantified m1A abundance changes in trm6Δ yeast mutants, where m1A levels are significantly reduced compared to wild-type [1]. The deuterated internal standard corrects for matrix effects and recovery losses during RNA hydrolysis and nucleoside extraction, enabling statistically robust differential abundance measurements.

Validation of m1A Mapping Studies via Orthogonal LC-MS/MS Quantification

Following reports of widespread false-positive m1A mapping due to antibody cross-reactivity with mRNA cap structures [2], 1-Methyl Adenosine-d3 has become a critical reagent for orthogonal validation of m1A presence and stoichiometry. LC-MS/MS using d3-m1A internal standardization provides antibody-independent quantification of global m1A levels in purified mRNA fractions, confirming that high-stoichiometry m1A sites are exceedingly rare in mRNAs [3].

Method Development and Validation for Multi-Modification RNA Epitranscriptomic Profiling

1-Methyl Adenosine-d3 is incorporated into multi-analyte LC-MS/MS panels that simultaneously quantify multiple RNA modifications (including m1A, m6A, m5C, and m7G) from a single RNA hydrolysate [4]. The deuterated internal standard enables isotope dilution quantification for m1A specifically, while analogous SIL-IS compounds are used for other modifications. This application supports comprehensive epitranscriptomic profiling in cancer biomarker discovery, where elevated m1A urinary excretion has been documented in cancer patients .

Cost-Constrained Academic Core Facility Quantification Workflows

For academic core mass spectrometry facilities operating under budget constraints, 1-Methyl Adenosine-d3 provides a procurement-optimized internal standard solution. Its deuterium-based labeling offers adequate +3 Da mass shift for unambiguous MRM monitoring while maintaining lower acquisition cost compared to 13C- or 15N-labeled m1A isotopologues [5]. This enables routine m1A quantification services to be offered at accessible per-sample pricing without compromising analytical validity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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